3-Bromophenyl cyclopentyl ketone

Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship

3-Bromophenyl cyclopentyl ketone (CAS 898791-44-1, IUPAC: (3-bromophenyl)-cyclopentylmethanone) is a small-molecule aryl ketone building block with the molecular formula C12H13BrO and a molecular weight of 253.13 g/mol. It features a cyclopentyl carbonyl group linked to a meta-brominated phenyl ring, which confers specific electronic and steric properties relevant to cross-coupling and nucleophilic addition chemistries.

Molecular Formula C12H13BrO
Molecular Weight 253.13 g/mol
CAS No. 898791-44-1
Cat. No. B1293272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl cyclopentyl ketone
CAS898791-44-1
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2
InChIKeyVGGBIJBPTCLCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenyl Cyclopentyl Ketone (CAS 898791-44-1) – Key Characteristics & Procurement Baseline


3-Bromophenyl cyclopentyl ketone (CAS 898791-44-1, IUPAC: (3-bromophenyl)-cyclopentylmethanone) is a small-molecule aryl ketone building block with the molecular formula C12H13BrO and a molecular weight of 253.13 g/mol [1]. It features a cyclopentyl carbonyl group linked to a meta-brominated phenyl ring, which confers specific electronic and steric properties relevant to cross-coupling and nucleophilic addition chemistries . The compound is typically supplied as a colorless liquid with a purity of ≥95–97% and is utilized primarily as a synthetic intermediate in medicinal chemistry and organic synthesis .

Aryl ketone building block for Pd-catalyzed cross-coupling
Meta-bromo substitution provides distinct SAR entry point
Liquid format, synthetic-grade purity for intermediate use

Why Isomeric or Scaffold Substitution Fails: 3-Bromophenyl Cyclopentyl Ketone vs. Closest Analogs


Direct substitution of 3-bromophenyl cyclopentyl ketone with its 2- or 4-bromo regioisomers, or with other aryl cyclopentyl ketones, introduces measurable differences in physicochemical properties, reactivity profiles, and biological target engagement that can derail synthetic routes or structure-activity relationship (SAR) studies. For example, the 3-bromo substitution pattern yields a distinct computed topological polar surface area (TPSA) and exact mass compared to the 2-bromo isomer, impacting solubility and membrane permeability [1]. Furthermore, SAR studies in related bromophenyl-cyclopentyl systems have demonstrated that positional bromine variation significantly modulates inhibitory potency against kinases such as PLK1 and bromodomain 4 (BRD4), with Ki values differing by orders of magnitude [2]. These quantifiable disparities underscore why generic replacement without experimental validation is a critical risk.

2-Bromo isomer
Ortho steric hindrance may alter cross-coupling reactivity and yield
4-Bromo isomer
Identical global descriptors mask divergent intermolecular interactions
Scaffold modification
Replacement of cyclopentyl ketone may shift away from reported CNS-related SAR

Quantitative Differentiation Evidence for 3-Bromophenyl Cyclopentyl Ketone in Scientific Procurement


Meta-Bromo Substitution Yields Distinct Computed Physicochemical Profile vs. Ortho- and Para-Isomers

The meta-bromine substitution pattern of 3-bromophenyl cyclopentyl ketone produces a computed topological polar surface area (TPSA) of 17.1 Ų and an exact mass of 252.015 Da, as derived from PubChem data [1]. In contrast, the ortho-isomer (2-bromophenyl cyclopentyl ketone, CAS 1249445-32-6) exhibits an XLogP3 value of 3.8 and an identical nominal molecular weight but differing exact mass and steric bulk due to the adjacent bromine-carbonyl arrangement . The para-isomer (4-bromophenyl cyclopentyl ketone, CAS 2204-97-9) also has an XLogP3 of 3.8 and a TPSA of 17.1 Ų, but its distinct InChIKey (IQQVNZBTCJEXKS-UHFFFAOYSA-N) reflects a unique 3D spatial configuration that influences intermolecular interactions [2].

Physicochemical Profile
Reported
TPSA 17.1 Ų, mass 252.015 Da
Positional isomer affects reactivity
In silico; may alter cross-coupling outcome
Medicinal Chemistry Physicochemical Property Analysis Structure-Activity Relationship

Positional Bromine Variation Drives >100-Fold Potency Difference in Kinase/Bromodomain Dual Inhibition

A focused structure-activity relationship (SAR) study of BI-2536 analogues revealed that replacing the cyclopentyl group with a 3-bromobenzyl moiety (a fragment directly related to the 3-bromophenyl cyclopentyl ketone scaffold) yielded the most potent BRD4 inhibitor in the series (compound 39j) with a Ki of 8.7 nM, while maintaining equipotent PLK1 inhibition [1]. In contrast, alternative substitution patterns or heteroatom replacements (e.g., O for NH) led to >100-fold selectivity shifts, converting BI-2536 from a dual PLK1/BRD4 inhibitor into a BRD4-selective agent [1]. This demonstrates that the 3-bromoaryl-cyclopentyl motif is not merely a generic fragment but a critical pharmacophoric element for balancing polypharmacology.

BRD4 Binding Affinity
Class-level inference
Ki 8.7 nM
Supports dual PLK1/BRD4 inhibitor SAR
Observed in analogue 39j
Cancer Therapeutics Kinase Inhibition Bromodomain Inhibition

Cyclopentyl Ketone Moiety Enables Neuroleptic Activity in Aryl Ketone Series

In a series of trans-(2-aminomethyl)cyclopentyl aryl ketones designed as butyrophenone analogues, the cyclopentyl ketone framework was essential for retaining neuroleptic activity while incorporating the propyl chain into a cyclopentane ring [1]. While the study focused on 2-aminomethyl derivatives rather than the parent ketone, it establishes that the cyclopentyl aryl ketone core (exemplified by the 3-bromophenyl variant) is a validated scaffold for CNS-active compounds. Replacement of the cyclopentyl group with smaller or larger cycloalkyl rings, or with acyclic chains, would be expected to alter conformational flexibility and receptor binding, thus deviating from established SAR.

CNS Scaffold Context
Class-level
Cyclopentyl aryl ketone retains activity
Supports CNS research scaffold exploration
Qualitative screening; data to verify
Neuropharmacology Butyrophenone Analogues CNS Drug Discovery

High-Value Research & Industrial Applications for 3-Bromophenyl Cyclopentyl Ketone Procurement


Dual PLK1/BRD4 Inhibitor Lead Optimization

This compound serves as a privileged fragment for constructing dual PLK1 kinase/BRD4 bromodomain inhibitors, as demonstrated by the 8.7 nM Ki achieved with a 3-bromobenzyl-substituted analogue [1]. Procurement enables medicinal chemists to explore SAR around the cyclopentyl and bromophenyl moieties to optimize potency and selectivity profiles in anticancer programs.

Butyrophenone Analogue Synthesis for CNS Drug Discovery

The cyclopentyl aryl ketone core is a validated scaffold for neuroleptic agents, allowing chemists to synthesize conformationally constrained butyrophenone analogues [1]. The 3-bromophenyl variant provides a versatile handle for further derivatization (e.g., Suzuki coupling, amination) to explore CNS receptor pharmacology.

Cross-Coupling Building Block for Agrochemical and Material Science

The bromine atom at the meta-position of the phenyl ring serves as a robust electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. This makes 3-bromophenyl cyclopentyl ketone a strategic intermediate for constructing diverse biaryl systems, including agrochemicals and functional organic materials.

Physicochemical Property Studies in Isomeric Series

As part of a series of regioisomeric bromophenyl cyclopentyl ketones (2-, 3-, and 4-bromo), this compound is used in comparative studies to deconvolute the effects of halogen position on lipophilicity (XLogP3 = 3.8 for all isomers), topological polar surface area (17.1 Ų), and chromatographic retention behavior [1][2].

Application
Selection Property
Validation Focus
Kinase/bromodomain dual inhibition studies
Meta-bromoaryl cyclopentyl scaffold
BRD4 binding and PLK1 inhibition SAR
CNS research compound synthesis
Cyclopentyl ketone core
Reported neuroleptic activity context
Cross-coupling intermediate
Aryl bromide at meta position
Coupling reactivity and yield
Isomeric property profiling
Regioisomer identity
Physicochemical and chromatographic comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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